N-tert-butyl-4-methyl-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC18591911
Molecular Formula: C8H14N2S
Molecular Weight: 170.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14N2S |
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Molecular Weight | 170.28 g/mol |
IUPAC Name | N-tert-butyl-4-methyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C8H14N2S/c1-6-5-11-7(9-6)10-8(2,3)4/h5H,1-4H3,(H,9,10) |
Standard InChI Key | ZWVLCXFVTCDGBE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC(=N1)NC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of N-tert-butyl-4-methyl-1,3-thiazol-2-amine is C₈H₁₄N₂S, with a molecular weight of 170.27 g/mol. The tert-butyl group (C(CH₃)₃) at the amine position introduces steric bulk, influencing the compound’s reactivity and interactions in biological systems. The methyl group at the 4-position modulates electronic effects on the thiazole ring, affecting its acidity and binding affinity .
Stereoelectronic Features
The thiazole ring’s aromaticity arises from delocalized π-electrons, with sulfur’s electronegativity creating a dipole moment that enhances solubility in polar solvents. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as N-tert-butyl-5-iodo-1,3-thiazol-2-amine, reveal distinct proton environments:
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The tert-butyl group typically appears as a singlet at δ 1.3–1.5 ppm in ¹H-NMR.
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Thiazole protons resonate between δ 6.5–8.0 ppm, depending on substituents .
Table 1: Comparative Molecular Data for Thiazol-2-amine Derivatives
Synthesis and Manufacturing
The synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine involves multi-step routes common to thiazole derivatives. A representative pathway, inferred from analogous procedures , is outlined below:
Key Synthetic Steps
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Thiazole Ring Formation: React 4-methyl-2-aminothiazole with tert-butyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
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N-Alkylation: Introduce the tert-butyl group via nucleophilic substitution, leveraging the amine’s lone pair for bond formation.
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Purification: Isolate the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Reaction Scheme:
Optimization Challenges
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Steric Hindrance: The tert-butyl group’s bulk may slow alkylation kinetics, necessitating elevated temperatures (80–100°C).
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Byproduct Formation: Competing reactions at the thiazole’s 5-position require careful stoichiometric control .
Physicochemical Characteristics
Solubility and Stability
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Solubility: Moderately soluble in dichloromethane (DCM) and tetrahydrofuran (THF); poorly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture due to the thiazole’s electron-rich ring .
Spectroscopic Profiles
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Infrared (IR): Strong absorption bands at 3250 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch).
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Mass Spectrometry (MS): Predominant fragment ions at m/z 170 (M⁺), 155 (M⁺–CH₃), and 113 (thiazole ring) .
Applications in Drug Discovery
N-tert-Butyl-4-methyl-1,3-thiazol-2-amine serves as a precursor in designing muscarinic acetylcholine receptor (mAChR) modulators. Structural analogs, such as those reported in , demonstrate:
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M3 mAChR Positive Allosteric Modulation: Enhanced receptor activity with EC₅₀ values <10 μM.
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Subtype Selectivity: >100-fold selectivity over M2 and M4 receptors, critical for minimizing off-target effects .
Table 2: Pharmacological Data for Thiazol-2-amine Derivatives
Compound | Target Receptor | EC₅₀ (μM) | Selectivity (M3/M2) |
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3g (Analog) | M3 mAChR | 0.15 | >300 |
N-tert-butyl-4-methyl (Predicted) | M3 mAChR | 0.2–0.5 | >200 |
Comparative Analysis with Structural Analogs
Replacing the 4-methyl group with halogens (e.g., bromine or iodine) alters electronic properties and bioactivity:
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